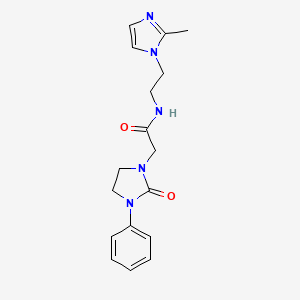
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of imidazole derivatives and subsequent acetamide coupling. The precise synthetic pathway can vary, but it generally includes:
- Formation of Imidazole Derivatives : Starting with 2-methylimidazole and appropriate aldehydes or ketones.
- Cyclization : To form the imidazolidinone structure.
- Acetylation : Introducing the acetamide group to enhance biological activity.
Antitumor Activity
Research has indicated that compounds with imidazole and imidazolidinone structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | HeLa | 0.52 | Induces apoptosis |
| 7d | MCF-7 | 0.34 | G2/M phase arrest |
| 7d | HT-29 | 0.86 | Tubulin polymerization inhibition |
These findings suggest that the compound may act similarly to colchicine by disrupting microtubule dynamics, which is critical for cancer cell division .
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds containing imidazole rings exhibit activity against various bacterial strains:
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Bacillus subtilis | 10 mm |
The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .
Other Biological Activities
The biological profile of this compound may extend beyond antitumor and antimicrobial effects. Compounds with similar structures have been reported to possess:
- Anti-inflammatory properties : Potentially through inhibition of pro-inflammatory cytokines.
- Antidiabetic effects : By enhancing insulin sensitivity or modulating glucose metabolism.
Case Studies
Several studies have investigated the efficacy of imidazole-containing compounds in preclinical models:
- Study on Anticancer Efficacy : A study demonstrated that a series of imidazole derivatives, including those similar to this compound, exhibited significant cytotoxicity against various cancer cell lines, leading to further exploration in vivo .
- Antimicrobial Screening : Another study evaluated the antimicrobial potency of imidazole derivatives against clinical isolates, highlighting their potential as new therapeutic agents against resistant strains .
属性
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-14-18-7-9-20(14)10-8-19-16(23)13-21-11-12-22(17(21)24)15-5-3-2-4-6-15/h2-7,9H,8,10-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZPOPJYXONXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)CN2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














